4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .
Molecular Structure Analysis
The molecular formula indicates that it contains 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The benzamide structure consists of a benzene ring with a butoxy group and a 2-methyl-1,3-benzothiazol-5-yl substituent .
Chemical Reactions Analysis
- Free Radical Bromination: The benzylic hydrogen can be abstracted by a bromine radical, leading to the formation of a succinimidyl radical .
- Nucleophilic Substitution (SN1 or SN2): Depending on the specific conditions, substitutions at the benzylic position can proceed via either SN1 or SN2 pathways. The resonance-stabilized carbocation plays a crucial role in determining the reaction mechanism .
Physical and Chemical Properties
- Appearance: Solid crystalline form
Scientific Research Applications
Antitumor and Anticancer Applications
- Antitumor Effects: Research indicates that certain benzamide derivatives, closely related to 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, exhibit potential antitumor effects. A study detailed the synthesis of a compound with excellent bioactivities, demonstrating its antitumor potential through a series of chemical reactions, confirmed by spectral analysis (H. Bin, 2015).
- Anticancer Evaluation: Another study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against four cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of similar benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).
Antimicrobial Properties
- Anti-Microbial Agents: A series of benzothiazine derivatives was synthesized and found to possess moderate to significant anti-microbial activities, suggesting their usefulness in developing new antimicrobial agents. The study underlines the importance of structural modification for enhanced biological activity (Naveed Ahmad et al., 2011).
Novel Compound Synthesis
- High-Purity Compound Manufacture: An improved procedure for the manufacture of a high-purity drug substance via its novel potassium salt monohydrate was described, emphasizing the environmental friendliness and efficiency of the process (T. Mezei et al., 2009).
- Supramolecular Gelators: Research into N-(thiazol-2-yl)benzamide derivatives for their gelation behavior revealed two compounds displaying gelation towards ethanol/water mixtures, facilitated by multiple non-covalent interactions. This work contributes to the understanding of gelation mechanisms and the development of new supramolecular materials (P. Yadav, Amar Ballabh, 2020).
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Benzothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurodegenerative diseases .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some benzothiazole derivatives have been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease .
Pharmacokinetics
The molecular weight of the compound is 34044, which is within the optimal range for oral bioavailability in drug design.
Result of Action
Benzothiazole derivatives have been associated with various biological effects, such as anti-inflammatory activity and cytotoxicity activity on human tumor cell lines .
properties
IUPAC Name |
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13(2)24-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNIEBNOHGTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.